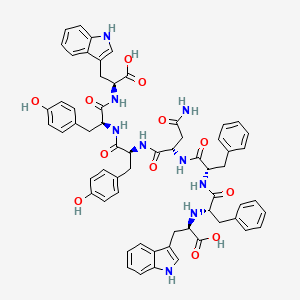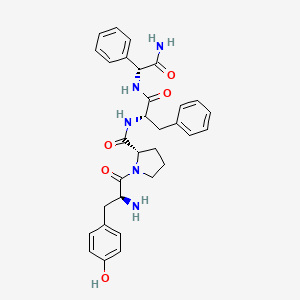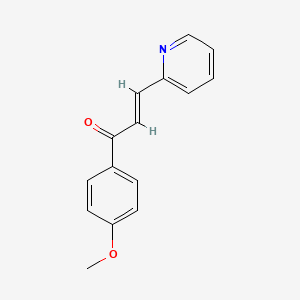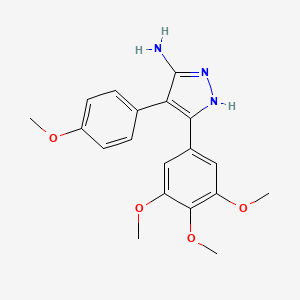![molecular formula C33H33N3O4 B10853866 2-benzamido-N-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]benzamide](/img/structure/B10853866.png)
2-benzamido-N-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
XR-9456 is a compound known for its role as a multidrug resistance modulator. It is part of a series of compounds designed to inhibit the activity of certain proteins that contribute to drug resistance in cancer cells . This compound has shown promise in preclinical studies for its ability to enhance the efficacy of chemotherapeutic agents by inhibiting the efflux of drugs from cancer cells.
Preparation Methods
The synthesis of XR-9456 involves several steps, including the preparation of intermediates and the final coupling reactions. The synthetic route typically starts with the preparation of a key intermediate through a series of reactions such as alkylation, acylation, and cyclization. The final step involves coupling the intermediate with a suitable reagent under controlled conditions to yield XR-9456 . Industrial production methods may involve optimization of these steps to ensure high yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
XR-9456 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.
Hydrolysis: This reaction involves the breaking of a bond in a molecule using water.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of XR-9456 may yield oxidized derivatives, while reduction may yield reduced derivatives.
Scientific Research Applications
XR-9456 has several scientific research applications, including:
Chemistry: It is used as a model compound for studying the structure-activity relationships of multidrug resistance modulators.
Biology: It is used to study the mechanisms of drug resistance in cancer cells and to develop new strategies for overcoming resistance.
Medicine: It is being investigated as a potential adjuvant therapy to enhance the efficacy of chemotherapeutic agents.
Industry: It is used in the development of new drugs and in the optimization of drug formulations.
Mechanism of Action
The mechanism of action of XR-9456 involves the inhibition of certain proteins that contribute to drug resistance in cancer cells. Specifically, XR-9456 binds to the H-site of the protein, preventing the efflux of chemotherapeutic agents from the cells. This increases the intracellular concentration of the drugs, enhancing their efficacy . The molecular targets of XR-9456 include P-glycoprotein and breast cancer resistance protein, which are known to play a key role in multidrug resistance.
Comparison with Similar Compounds
XR-9456 is similar to other multidrug resistance modulators, such as tariquidar and elacridar. it has unique structural features that contribute to its high affinity for the H-site of the protein and its potent inhibitory activity. Similar compounds include:
Tariquidar: Another potent inhibitor of P-glycoprotein.
Elacridar: A dual inhibitor of P-glycoprotein and breast cancer resistance protein.
XR-9544: Another compound in the same series as XR-9456 with similar activity.
These compounds share similar mechanisms of action but differ in their chemical structures and specific binding affinities.
Properties
Molecular Formula |
C33H33N3O4 |
|---|---|
Molecular Weight |
535.6 g/mol |
IUPAC Name |
2-benzamido-N-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]benzamide |
InChI |
InChI=1S/C33H33N3O4/c1-39-30-20-25-17-19-36(22-26(25)21-31(30)40-2)18-16-23-12-14-27(15-13-23)34-33(38)28-10-6-7-11-29(28)35-32(37)24-8-4-3-5-9-24/h3-15,20-21H,16-19,22H2,1-2H3,(H,34,38)(H,35,37) |
InChI Key |
AEXVPZYELNSRFS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)CCC3=CC=C(C=C3)NC(=O)C4=CC=CC=C4NC(=O)C5=CC=CC=C5)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[[2-hydroxy-5-[(E)-2-(4-phenylphenyl)ethenyl]benzimidazolo[1,2-a]quinolin-1-yl]methyl]isoindole-1,3-dione](/img/structure/B10853786.png)
![(R)-{3-[(4-Chlorophenyl)-(2-chloropyridin-3-yl)methoxy]azetidin-1-yl}piperidin-1-ylmethanone](/img/structure/B10853792.png)

![2-iodo-N-[3-[[(2R)-pyrrolidin-2-yl]methyl]-1H-indol-5-yl]benzenesulfonamide](/img/structure/B10853815.png)
![tert-butyl (2S)-1-[(2R)-2-[2-(hydroxyamino)-2-oxoethyl]hexanoyl]pyrrolidine-2-carboxylate](/img/structure/B10853824.png)

![3-(4-fluorophenyl)-2-[(2-fluorophenyl)methyl]-7-(trifluoromethyl)-2H-indazole](/img/structure/B10853835.png)



![(S)-{3-[(4-Chlorophenyl)-(2-chloropyridin-3-yl)methoxy]azetidin-1-yl}piperidin-1-ylmethanone](/img/structure/B10853848.png)
![N-[2-[[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]carbamoyl]phenyl]quinoline-3-carboxamide](/img/structure/B10853852.png)
![7-[4-[3-(3H-inden-1-yl)propyl]piperazin-1-yl]-3H-1,3-benzoxazol-2-one](/img/structure/B10853858.png)
![2-iodo-N-[3-(pyrrolidin-2-ylmethyl)-1H-indol-5-yl]benzenesulfonamide](/img/structure/B10853869.png)
